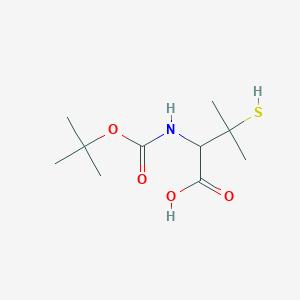![molecular formula C11H20ClNO2 B12099300 Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic compound featuring a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its bicyclo[2.2.2]octane core, which provides a rigid framework that can influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as tropinone.
Reduction: The ketone group in tropinone is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to an amine through a series of steps involving protection and deprotection of functional groups.
Esterification: The carboxylic acid group is esterified to form the ethyl ester.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reduction: Using catalytic hydrogenation for the reduction step.
Continuous flow processes: To improve efficiency and yield.
Automated purification: Techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of substituted amines or esters.
科学研究应用
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular function.
相似化合物的比较
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Tropane Alkaloids: These compounds share a similar bicyclic structure but differ in functional groups and biological activity.
Azabicyclo Compounds: These include various derivatives with different substituents, affecting their chemical and biological properties.
List of Similar Compounds
Tropinone: A precursor in the synthesis of tropane alkaloids.
Cocaine: A well-known tropane alkaloid with stimulant properties.
Scopolamine: Another tropane alkaloid used for its anticholinergic effects.
Ethyl (2R,3R)-3-aminobicyclo[22
属性
分子式 |
C11H20ClNO2 |
|---|---|
分子量 |
233.73 g/mol |
IUPAC 名称 |
ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12;/h7-10H,2-6,12H2,1H3;1H/t7?,8?,9-,10-;/m1./s1 |
InChI 键 |
CFRFVTFZTABHIF-FJEDJHNJSA-N |
手性 SMILES |
CCOC(=O)[C@H]1[C@@H](C2CCC1CC2)N.Cl |
规范 SMILES |
CCOC(=O)C1C2CCC(C1N)CC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


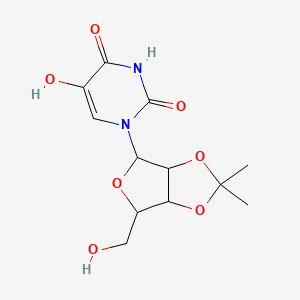
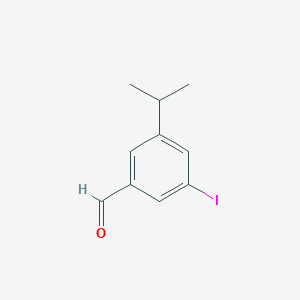


![2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine](/img/structure/B12099239.png)
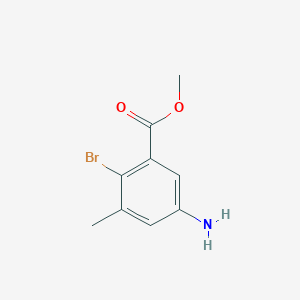
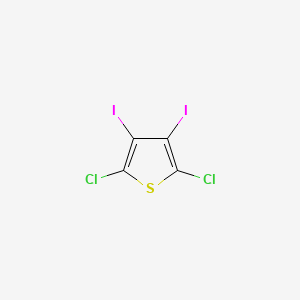
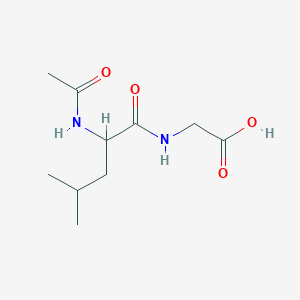



![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)
